1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C16H15FN2OS2 and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Research on sulfur-containing heterocyclic compounds has shown that analogs like 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone and its derivatives exhibit antiproliferative activity against cancer cells. Studies indicate these compounds are selective towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) production. This reduction in ROS is correlated with their antiproliferative effect, which includes apoptosis stimulation through the BAX/BCL-2 ratio increase and caspase cascade activation. Molecular docking studies suggest a strong interaction with proteins like CYP1A2, which could aid in combination therapy by enhancing drug bioavailability, making these compounds candidates for chemotherapy enhancement (Haridevamuthu et al., 2023).
Anticonvulsant Activity
Research into novel (thio)semicarbazone derivatives of arylalkylimidazole has revealed promising anticonvulsant activities against seizures. Certain derivatives have been identified as selective and highly active compounds against maximal electroshock (MES)-induced seizures, showing potential as therapeutic agents for seizure management. This indicates a broader application of imidazole derivatives in neurological conditions, highlighting the versatility of these compounds in medical research (Çalış et al., 2011).
Synthesis and Characterization for Biological Applications
The synthesis of compounds like 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone demonstrates the chemical versatility of imidazole derivatives. These compounds have been characterized for thermal stability and molecular interaction, such as binding analysis with human serum albumin, to understand their pharmacokinetics nature for biological applications. This underscores the potential of imidazole derivatives in developing new molecules for drug delivery systems and therapeutic agents (Govindhan et al., 2017).
Antimicrobial and Antioxidant Activities
Imidazole-based heterocycles have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the preparation of new thiazole, arylidiene, and coumarin derivatives from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. Some of these compounds have shown excellent antibacterial activity, with minimal inhibitory concentrations indicating potent efficacy against various bacteria. Additionally, certain derivatives were highlighted for their antioxidant properties, showcasing the potential of imidazole derivatives in combating oxidative stress and bacterial infections (Abdel-Wahab et al., 2011).
properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS2/c17-14-6-2-1-4-12(14)11-22-16-18-7-8-19(16)15(20)10-13-5-3-9-21-13/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHMBNEICRXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.